molecular formula C10H11N3O B1294663 2-(1H-Indol-3-yl)acetohydrazide CAS No. 5448-47-5

2-(1H-Indol-3-yl)acetohydrazide

Cat. No. B1294663
Key on ui cas rn: 5448-47-5
M. Wt: 189.21 g/mol
InChI Key: GYHLCXMCGCVVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06252084B1

Procedure details

5-Methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-acetic acid hydrazide. A solution of 1.0 g (2.96 mmol) of 5-methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-acetic acid ethyl ester and 5 mL of hydrazine in 50 mL of MeOH was reacted as described in Example 3, Part C, to give by trituration with ether 920 mg (96% yield) of 5-methoxy-2-methyl-1-phenylmethyl)-1H-indole-3-acetic acid hydrazide, mp, 161-162° C.
Name
5-Methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-acetic acid hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-acetic acid ethyl ester
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
96%

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8](CC1C=CC=CC=1)[C:7](C)=[C:6]2[CH2:20][C:21]([NH:23][NH2:24])=[O:22].[CH2:25]([O:27][C:28](=O)[CH2:29]C1C2C(=CC=C(OC)C=2)N(CC2C=CC=CC=2)C=1C)[CH3:26].NN>CO>[NH:8]1[C:9]2[C:5](=[CH:4][CH:3]=[CH:11][CH:10]=2)[C:6]([CH2:20][C:21]([NH:23][NH2:24])=[O:22])=[CH:7]1.[CH3:26][CH2:25][O:27][CH2:28][CH3:29]

Inputs

Step One
Name
5-Methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-acetic acid hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(=C(N(C2=CC1)CC1=CC=CC=C1)C)CC(=O)NN
Step Two
Name
5-methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-acetic acid ethyl ester
Quantity
1 g
Type
reactant
Smiles
C(C)OC(CC1=C(N(C2=CC=C(C=C12)OC)CC1=CC=CC=C1)C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
NN
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)NN
Name
Type
product
Smiles
CCOCC
Measurements
Type Value Analysis
AMOUNT: MASS 920 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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